molecular formula C11H13NO B15272849 4-(3,5-Dimethylphenyl)azetidin-2-one

4-(3,5-Dimethylphenyl)azetidin-2-one

Cat. No.: B15272849
M. Wt: 175.23 g/mol
InChI Key: GMXQUSGJAUGIDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(3,5-Dimethylphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The azetidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound of the azetidinone family, known for its use in the synthesis of β-lactam antibiotics.

    3,4,5-Trimethoxyphenylazetidin-2-one: A derivative with additional methoxy groups, used in medicinal chemistry.

    4-Phenylazetidin-2-one: Another derivative with a phenyl group, used in organic synthesis.

Uniqueness

4-(3,5-Dimethylphenyl)azetidin-2-one is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO/c1-7-3-8(2)5-9(4-7)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

GMXQUSGJAUGIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CC(=O)N2)C

Origin of Product

United States

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